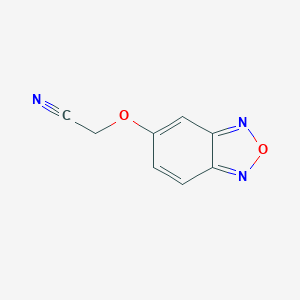

![molecular formula C7H5BrN2O B068395 5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on CAS No. 183208-34-6](/img/structure/B68395.png)

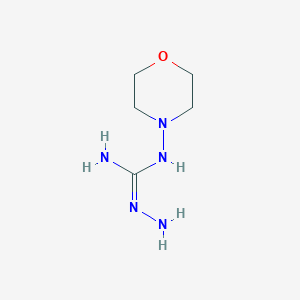

5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, offering a method to construct the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Additionally, enantioselective synthesis routes have been explored, highlighting the versatility of this compound in synthesizing key intermediates for further chemical modifications (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).

Molecular Structure Analysis

Structural elucidation and molecular docking studies reveal the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as tyrosyl-tRNA synthetase inhibitors, with detailed analysis through Hirshfeld surface analysis and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

The compound is reactive towards various chemical transformations, including nitration, nitrosation, bromination, iodination, and interaction with Mannich bases, predominantly at the 3-position. These reactions open pathways to synthesize derivatives with diverse functional groups and potential applications (Herbert & Wibberley, 1969).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applicability in various domains. Detailed studies on these aspects are essential for material science and pharmaceutical applications, though specific literature on these properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is limited.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and compatibility with various solvents and reagents, are crucial for its application in synthesis and drug development. The compound's ability to undergo a range of chemical reactions makes it a valuable synthetic intermediate (Kimpe, Boelens, & Contreras, 1996).

Wissenschaftliche Forschungsanwendungen

Krebstherapie: FGFR-Inhibitoren

5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert, der eine entscheidende Rolle bei verschiedenen Tumorarten spielt . Eine abnorme Aktivierung von FGFR-Signalwegen ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs. Das Targeting von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar, und Derivate dieser Verbindung haben vielversprechend bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt .

Synthese von Azaindol-basierten Proteinkinase-Inhibitoren

Diese Verbindung dient als synthetisches Zwischenprodukt für Azaindol-basierte Proteinkinase-Inhibitoren . Proteinkinasen sind Enzyme, die andere Proteine modifizieren, indem sie chemisch Phosphatgruppen an diese anfügen, und ihre Dysregulation ist oft mit Krankheiten, einschließlich Krebs, verbunden. Inhibitoren, die die Aktivität von Proteinkinasen modulieren können, sind daher für die therapeutische Entwicklung von großem Interesse.

Entwicklung von Antitumormitteln

Die Synthese und biologische Evaluierung von 1H-Pyrrolo[2,3-b]pyridin-Derivaten hat zur Entwicklung von Verbindungen mit potenten Aktivitäten gegen verschiedene Krebszelllinien geführt . Diese Derivate haben sich als Inhibitoren der Migration und Invasion von Krebszellen erwiesen, was auf ihr Potenzial als Antitumormittel hindeutet.

Forschung zu Signaltransduktionswegen

Die Verbindung wird in der Forschung verwendet, um Signaltransduktionswege zu verstehen, insbesondere diejenigen, die die FGF-FGFR-Achse beinhalten . Diese Wege regulieren die Organentwicklung, Zellproliferation und -migration, Angiogenese und andere Prozesse. Durch die Untersuchung der Auswirkungen dieser Verbindung auf FGFRs können Forscher Einblicke in die molekularen Mechanismen dieser Wege und ihre Rolle bei Krankheiten gewinnen.

Leitverbindung für die Arzneimitteloptimierung

Aufgrund ihres niedrigen Molekulargewichts und ihrer potenten Aktivität gelten This compound-Derivate als vielversprechende Leitverbindungen, die sich für die anschließende Optimierung in der Arzneimittelentwicklung eignen . Leitverbindungen sind Ausgangspunkte im Prozess der Arzneimittelforschung, und ihre Optimierung beinhaltet die Modifizierung ihrer Struktur, um die Wirksamkeit zu verbessern, die Toxizität zu reduzieren und arzneimittelähnliche Eigenschaften zu verbessern.

Erforschung von Synthesestrategien

Die Verbindung ist auch entscheidend bei der Erforschung von Synthesestrategien zur Herstellung ihrer Derivate. Die Methoden zur Synthese werden nach der Methode zur Assemblierung des Pyrazolopyridinsystems systematisiert, und ihre Vor- und Nachteile werden im Kontext der Arzneimittelentwicklung berücksichtigt .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPKTHROZFIEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NC1=O)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573432 | |

| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

183208-34-6 | |

| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

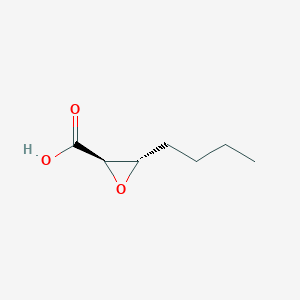

![2-amino-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B68326.png)

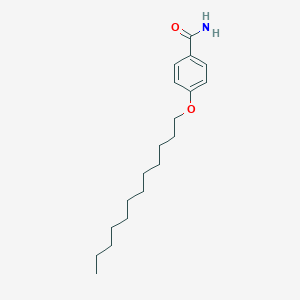

![3-Ethoxy-2-[(2-furylmethyl)sulfonyl]acrylonitrile](/img/structure/B68328.png)

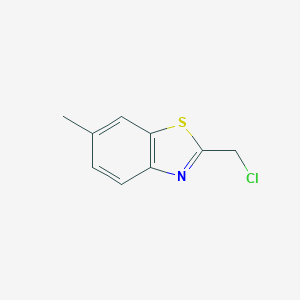

![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B68330.png)

![Tetracyclo[3.2.0.02,7.04,6]heptanone, 2-bromo-(9CI)](/img/structure/B68331.png)

![2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B68346.png)